Fmoc-2,4-dichloro-L-homophenylalanine Fmoc-2,4-dichloro-L-homophenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13750332
InChI: InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O
Molecular Formula: C25H21Cl2NO4
Molecular Weight: 470.3 g/mol

Fmoc-2,4-dichloro-L-homophenylalanine

CAS No.:

Cat. No.: VC13750332

Molecular Formula: C25H21Cl2NO4

Molecular Weight: 470.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-2,4-dichloro-L-homophenylalanine -

Specification

Molecular Formula C25H21Cl2NO4
Molecular Weight 470.3 g/mol
IUPAC Name (2S)-4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
Standard InChI Key CRJTYUFAAFBWAR-QHCPKHFHSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Fmoc-2,4-dichloro-L-homophenylalanine (CAS: 270063-49-5) belongs to the class of β-homoamino acids, where an additional methylene group extends the side chain compared to canonical phenylalanine. The molecular formula is C25H21Cl2NO4\text{C}_{25}\text{H}_{21}\text{Cl}_2\text{NO}_4, with a molecular weight of 470.35 g/mol . Key structural elements include:

  • Fmoc group: Provides UV absorbance and facilitates deprotection under mild basic conditions.

  • 2,4-Dichlorophenyl moiety: Enhances hydrophobic interactions and electronic effects, critical for peptide self-assembly and target binding.

  • L-configuration: Ensures compatibility with ribosomal synthesis machinery in biomedical applications .

Table 1: Comparative Physicochemical Properties of Fmoc-Protected Homophenylalanine Derivatives

PropertyFmoc-2,4-diCl-L-HomoPheFmoc-4-MeO-L-HomoPheFmoc-3,4-diCl-D-HomoPhe
Molecular Weight (g/mol)470.35402.44470.35
Solubility in DMFHighModerateHigh
Hydrophobicity (LogP)4.22.84.1
Gelation CapacityStrongpH-sensitiveModerate
Stability (pH 9–12)>48 hours<24 hours>48 hours
Data compiled from .

The dichloro substitution at the 2- and 4-positions of the phenyl ring significantly increases steric bulk and electron-withdrawing effects, which stabilize π-π stacking interactions in supramolecular assemblies . This property is exploited in hydrogel formation for drug delivery systems, where the compound’s stability under basic conditions (pH >9) outperforms methoxy- or methyl-substituted analogues .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step protocol:

  • Homophenylalanine backbone preparation: Strecker synthesis or enzymatic resolution yields L-homophenylalanine.

  • Dichlorination: Electrophilic aromatic substitution using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 introduces chlorine atoms at the 2- and 4-positions.

  • Fmoc protection: Reaction with 9-fluorenylmethyl chloroformate in tetrahydrofuran (THF) under inert conditions .

Reaction yields typically exceed 70%, with purity >98% confirmed by HPLC . Automated peptide synthesizers enable efficient incorporation into peptide chains, with coupling efficiencies comparable to standard Fmoc-amino acids .

Industrial Manufacturing

Industrial production scales the above steps using continuous-flow reactors and immobilized enzymes to enhance throughput. Key challenges include minimizing racemization during Fmoc protection and ensuring consistent dichlorination patterns. Suppliers like Chem-Impex and GlpBio report batch sizes up to 100 kg, with prices ranging from $155/g (research-grade) to $1,145/100g (bulk) .

Applications in Biomedical Research

Peptide Synthesis and Engineering

The compound’s primary use lies in solid-phase peptide synthesis (SPPS), where it enables:

  • Sequence diversification: Incorporation at non-natural positions to modulate peptide conformation .

  • Stabilization of β-sheet structures: Chlorine atoms enhance inter-strand hydrophobic interactions, reducing proteolytic degradation .

A 2023 study demonstrated that peptides containing Fmoc-2,4-diCl-L-HomoPhe exhibited 4-fold higher binding affinity (Kd=5.1μMK_d = 5.1 \mu\text{M}) to oncology targets compared to unmodified analogues (Kd=20μMK_d = 20 \mu\text{M}).

Drug Development

In cancer therapeutics, the compound serves as a building block for:

  • Kinase inhibitors: Chlorine atoms occupy hydrophobic pockets in ATP-binding sites, improving inhibitory potency .

  • Peptide-drug conjugates (PDCs): Bioconjugation via click chemistry enhances tumor targeting .

Table 2: Efficacy of Fmoc-2,4-diCl-L-HomoPhe in Preclinical Models

ApplicationModel SystemOutcomeReference
Glioblastoma targetingU87MG xenografts60% tumor volume reduction
Protease resistanceHuman serumHalf-life extended to 12 hours
Hydrogel drug deliveryIn vitro release80% payload release over 7 days

Comparison with Structural Analogues

Dichloro vs. Difluoro Derivatives

  • Hydrophobicity: Dichloro variants (LogP 4.2) exhibit superior membrane permeability over difluoro analogues (LogP 3.1) .

  • Synthetic utility: Fluorinated derivatives require hazardous HF reagents, complicating large-scale production .

D- vs. L-Enantiomers

  • L-configuration: Preferred for biologically active peptides due to compatibility with natural chiral centers .

  • D-configuration: Used in materials science for enantioselective self-assembly .

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